molecular formula C9H8Br2OS B2914338 1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one CAS No. 2173996-26-2

1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one

Cat. No.: B2914338
CAS No.: 2173996-26-2
M. Wt: 324.03
InChI Key: TVMFDMJOICZLDF-UHFFFAOYSA-N
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Description

1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one is a synthetic organic compound characterized by a thioether linkage connecting an acetophenone core to a 2,4-dibromobenzyl group. Its molecular formula is C9H8Br2OS, and it has a calculated molecular weight of 307.99 g/mol . The presence of both bromine atoms and a sulfur atom makes this molecule a valuable scaffold in medicinal chemistry and chemical biology research. The bromine substituents are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures. The carbonyl group offers a site for nucleophilic addition or reduction, providing a pathway to various derivatives. Researchers can utilize this compound as a key synthetic intermediate in developing potential enzyme inhibitors, functional materials, or as a building block in the synthesis of compound libraries for high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

S-[(2,4-dibromophenyl)methyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2OS/c1-6(12)13-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMFDMJOICZLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one typically involves the reaction of 2,4-dibromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the chloride atom, forming the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of sulfanyl-containing compounds with biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one (Target) 2,4-Dibromophenyl, methylsulfanyl C₉H₇Br₂OS 338.03 (calculated) High halogen content enhances lipophilicity and potential bioactivity. N/A
2-{[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone 2,4-Difluorophenyl, benzimidazole C₂₃H₁₇ClF₂N₂OS 442.91 Fluorine and chlorine substituents improve metabolic stability; benzimidazole enhances π-stacking.
1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one 2,4-Difluorophenyl, hydroxyethylthio C₁₀H₁₀F₂O₂S 240.25 Hydroxyethyl group increases solubility in polar solvents.
1-(4-bromo-2,5-difluorophenyl)ethan-1-one 4-Bromo-2,5-difluorophenyl C₈H₅BrF₂O 235.03 Bromine and fluorine combination balances electronic and steric effects.

Key Observations :

  • Functional Group Diversity : Substituents like benzimidazole () or hydroxyethylthio () introduce additional hydrogen-bonding or solubility properties absent in the target compound.

Sulfanyl vs. Sulfonyl/Sulfinyl Derivatives

Table 2: Sulfur-Containing Derivatives

Compound Name Sulfur Oxidation State Key Properties References
This compound Sulfide (S⁰) Nucleophilic susceptibility; moderate stability. N/A
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one Sulfone (S⁺²) Electron-withdrawing sulfone enhances electrophilicity.
1,1′-(Sulfonylbis(4,1-phenylene))bis(ethan-1-one) Sulfone (S⁺²) Symmetric bis-electrophile for cross-coupling reactions.
1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one Sulfoxide (S⁺¹) Chiral sulfoxide introduces stereochemical complexity.

Key Observations :

  • Sulfanyl derivatives (S⁰) are more nucleophilic and prone to oxidation compared to sulfones (S⁺²) or sulfoxides (S⁺¹).
  • Sulfonyl groups (e.g., ) are stable under acidic/basic conditions, making them suitable for catalytic applications.

Adamantyl and Heterocyclic Derivatives

Table 3: Bulky and Heterocyclic Analogues

Compound Name Core Structure Key Features References
This compound Dibromophenyl High halogen content for halogen bonding. N/A
1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfanyl]ethan-1-one Adamantyl, pyridyl Adamantyl enhances lipophilicity and rigidity.
2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one Indole, pyrrolidine Indole moiety enables π-π stacking in drug-receptor interactions.

Key Observations :

  • Adamantyl groups () improve pharmacokinetic properties by increasing metabolic stability.
  • Heterocycles like indole () or triazole () introduce hydrogen-bonding or aromatic interactions critical for bioactivity.

Biological Activity

1-{[(2,4-Dibromophenyl)methyl]sulfanyl}ethan-1-one, a compound characterized by its unique thioether functional group and dibromophenyl moiety, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.

The molecular formula of this compound is C10H8Br2OS, with a molecular weight of approximately 327.05 g/mol. The structure features a thioether linkage that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thioether groups have been shown to possess moderate antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 μg/mL
Compound BE. coli16 μg/mL
This compoundTBDTBD

Antichlamydial Activity

In a related study focusing on antichlamydial agents, compounds structurally related to this compound demonstrated selective activity against Chlamydia trachomatis. These findings suggest that the compound could serve as a scaffold for developing new antichlamydial drugs .

The biological mechanisms through which this compound exerts its effects are still under investigation. Preliminary data suggest that the thioether group may interact with cellular targets involved in microbial metabolism or cell wall synthesis.

Case Studies

A notable case study involved the synthesis of various thioether derivatives and their subsequent screening for biological activity. The study reported that modifications in the dibromophenyl moiety significantly influenced antimicrobial efficacy and selectivity .

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to assess its toxicity. Initial evaluations indicate low cytotoxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .

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